molecular formula C12H17NO B1377854 1-(3-Aminophenyl)-4-methylpentan-3-one CAS No. 1375989-82-4

1-(3-Aminophenyl)-4-methylpentan-3-one

Cat. No.: B1377854
CAS No.: 1375989-82-4
M. Wt: 191.27 g/mol
InChI Key: RZZMZINUYLJDDB-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-4-methylpentan-3-one is an aromatic ketone derivative characterized by a 3-aminophenyl group attached to a branched pentan-3-one chain (4-methyl substituent). Its molecular formula is C₁₂H₁₅NO (calculated), with a molecular weight of 189.25 g/mol.

Properties

IUPAC Name

1-(3-aminophenyl)-4-methylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(2)12(14)7-6-10-4-3-5-11(13)8-10/h3-5,8-9H,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZMZINUYLJDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-4-methylpentan-3-one typically involves the reaction of 3-aminophenyl derivatives with appropriate ketones under controlled conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of 1-(3-Aminophenyl)-4-methylpentan-3-one may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-4-methylpentan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Aminophenyl)-4-methylpentan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Aminophenyl)-4-methylpentan-3-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Group Analysis

The following compounds share structural motifs with 1-(3-Aminophenyl)-4-methylpentan-3-one, enabling comparative analysis:

Compound Key Structural Features Molecular Formula CAS Number
1-(3-Aminophenyl)-4-methylpentan-3-one 3-aminophenyl group, branched pentan-3-one chain (4-methyl) C₁₂H₁₅NO Not provided
1-(3-Aminophenyl)propan-1-one 3-aminophenyl group, shorter propan-1-one chain C₉H₁₁NO 70-69-9
1-(Furan-3-yl)-4-methylpent-3-en-1-one Furan-3-yl group replaces aminophenyl; unsaturated pentenone chain C₁₀H₁₂O₂ 59204-74-9
5-(4-Aminophenoxy)-2-(3-aminophenyl)-isoindole-1,3-dione Bicyclic isoindole core with dual aromatic amine groups C₂₀H₁₄N₂O₃ Not provided
1-(3-Aminophenyl)-N,N-dimethylpiperidin-4-amine Piperidine ring with dimethylamino and 3-aminophenyl substituents C₁₃H₂₁N₃ 1007870-70-3
Key Observations :
  • Chain Length and Branching: The target compound’s pentanone chain (vs. The 4-methyl group introduces steric hindrance, which may slow nucleophilic reactions compared to linear analogs .
  • Aromatic Substituents: Replacement of the 3-aminophenyl group with a furan (CAS 59204-74-9) eliminates hydrogen-bonding capacity but introduces an electron-rich heterocycle, altering reactivity in electrophilic substitutions .
  • Heterocyclic Systems : The isoindole-1,3-dione derivative () exhibits dual amine groups and a rigid bicyclic structure, likely enhancing binding affinity in enzymatic assays (e.g., MT gyrase inhibition) compared to the less complex target compound .
2.2. Physicochemical Properties
  • Lipophilicity: The target compound’s longer aliphatic chain (vs. 1-(3-Aminophenyl)propan-1-one) increases logP, suggesting lower aqueous solubility but better lipid bilayer penetration.
  • Basicity: The primary amine in the target compound (pKa ~4-5) contrasts with the tertiary amine in 1-(3-Aminophenyl)-N,N-dimethylpiperidin-4-amine (pKa ~9-10), affecting solubility in acidic environments .
  • Thermal Stability: Branched ketones like the target compound typically exhibit higher boiling points than linear analogs (e.g., 1-(3-Aminophenyl)propan-1-one) due to reduced molecular symmetry.
2.4. Stability and Reactivity
  • Oxidative Stability: The 3-aminophenyl group in the target compound is susceptible to oxidation, necessitating protective groups during synthesis. In contrast, the furan analog (CAS 59204-74-9) may undergo electrophilic substitution at the α-position .
  • Steric Effects: The 4-methyl group in the target compound hinders nucleophilic attack at the ketone, unlike the unhindered propanone analog (CAS 70-69-9), which reacts more readily with Grignard reagents .

Biological Activity

1-(3-Aminophenyl)-4-methylpentan-3-one is an organic compound with the molecular formula C₁₂H₁₇NO and a molecular weight of approximately 191.27 g/mol. Its unique structure, featuring an aminophenyl group linked to a methylpentanone backbone, suggests potential applications in various fields, including medicinal chemistry and pharmacology. However, the biological activity of this compound is not extensively documented in the literature.

The compound's structure can be described as follows:

  • Aminophenyl Group : This functional group is known for its reactivity and potential biological interactions.
  • Methylpentanone Backbone : The ketone functionality may contribute to its biological properties, particularly in enzyme interactions.

Biological Activity Overview

Research on 1-(3-Aminophenyl)-4-methylpentan-3-one indicates that while it has not been extensively studied, its structural characteristics suggest possible interactions with biological targets. Key points include:

  • Potential as a Therapeutic Agent : The compound may exhibit pharmacological properties due to its functional groups, which could interact with various enzymes or receptors in biological systems.
  • Chemical Reactivity : Its reactivity allows for potential applications in synthetic organic chemistry, serving as a building block for more complex molecules.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(3-Aminophenyl)-4-methylpentan-3-one, a comparison with structurally similar compounds is beneficial. The following table summarizes notable compounds and their characteristics:

Compound NameStructural FeaturesUnique Characteristics
1-(3-Aminophenyl)ethanolContains an alcohol groupLess reactive than ketones
1-(3-Aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl-3-phenylureaMore complex structurePotentially different biological activity due to pyrazole ring
3'-AminoacetophenoneSimilar aminophenyl groupDifferent reactivity profile due to absence of ketone functionality

This comparison indicates that the specific combination of functional groups in 1-(3-Aminophenyl)-4-methylpentan-3-one may confer distinct chemical properties and reactivity profiles that are valuable for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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